Methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate
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Overview
Description
Methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate is a chemical compound belonging to the class of benzopyran derivatives It is characterized by a benzopyran ring system with a methyl group at the 6th position, a keto group at the 2nd position, and a carboxylate ester group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-methyl-2H-1-benzopyran-2-one with methyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2H-pyran-3-carboxylate
- Methyl coumalate
- 4-Methoxy-6-methyl-2H-pyran-2-one
Uniqueness
Methyl 6-methyl-2-oxo-2H-1-benzopyran-4-carboxylate is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
206354-66-7 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxochromene-4-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)9(12(14)15-2)6-11(13)16-10/h3-6H,1-2H3 |
InChI Key |
XWPBJAICNVHWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C(=O)OC |
Origin of Product |
United States |
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